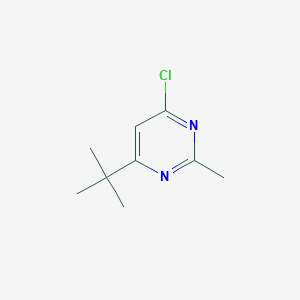

4-(Tert-butyl)-6-chloro-2-methylpyrimidine

Descripción

4-(Tert-butyl)-6-chloro-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, forming a six-membered ring.

Substituted pyrimidines are often synthesized via nucleophilic displacement or oxidation reactions, as seen in related compounds (e.g., oxidation of methylthio groups using mCPBA) .

Propiedades

IUPAC Name |

4-tert-butyl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQICAUCNKUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and tert-butyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran. A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.

Reaction Mechanism: The tert-butyl group is introduced via a nucleophilic substitution reaction, where the chloride ion is replaced by the tert-butyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Tert-butyl)-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

Substitution: Formation of 4-(tert-butyl)-6-alkoxy-2-methylpyrimidine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 4-(tert-butyl)-6-chloro-2-methyl-1,2-dihydropyrimidine.

Coupling: Formation of biaryl pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Tert-butyl)-6-chloro-2-methylpyrimidine has been investigated for its potential use in drug development. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of this compound can inhibit enzymes like β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that these compounds may reduce oxidative stress and inflammation in neuronal cells, thus offering protective effects against neurodegeneration.

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. Certain pyrimidine derivatives, including this compound, have exhibited significant antibacterial activity against various pathogens.

Case Study: Antibacterial Properties

In a study evaluating the antimicrobial efficacy of pyrimidine derivatives, compounds similar to this compound demonstrated notable activity against common bacterial strains, indicating their potential as therapeutic agents in treating infections .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various chemical processes.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways. The molecular targets and pathways involved vary depending on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Data Tables

Table 1: Physicochemical Properties of Selected Pyrimidines

Actividad Biológica

4-(Tert-butyl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 195.66 g/mol

The presence of the tert-butyl and chloro groups influences the compound's lipophilicity and reactivity, which are important for its biological activity.

Research indicates that this compound exhibits significant biological activities, particularly in the context of anti-inflammatory and anticancer effects. The compound has been shown to inhibit various signaling pathways associated with inflammation and cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical mediators in inflammatory processes. This inhibition suggests a potential role in treating inflammatory diseases .

- Anticancer Activity : Studies have demonstrated that this pyrimidine derivative can induce apoptosis in cancer cells, particularly in breast cancer models (e.g., MDA-MB-231 cell line). The compound exhibited a potent inhibitory effect on cell proliferation with an IC value in the nanomolar range, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies have identified that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For instance, substituents at the 4-position significantly affect the compound's potency against various biological targets .

Toxicity and Safety Profile

Preclinical studies have assessed the safety profile of this compound. In vivo toxicity studies conducted on healthy mice indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses . This suggests that the compound may be suitable for further development as a therapeutic agent.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Activity :

-

Anticancer Efficacy Study :

- Objective : To assess the anticancer properties against breast cancer cells.

- Method : Cell viability assays and apoptosis detection in MDA-MB-231 cells.

- Results : The compound demonstrated an IC of approximately 0.126 μM, indicating potent anticancer activity with minimal effects on non-cancerous cells .

- Safety Profile Assessment :

Q & A

Q. Table 1: Typical Spectral Data

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.3 (s, 9H, t-Bu), δ 2.5 (s, 3H, CH₃), δ 6.8 (s, 1H, pyrimidine-H) |

| ¹³C NMR | δ 29.8 (C(CH₃)₃), δ 112.5 (C-Cl), δ 158.9 (C=N) |

| HRMS | [M+H]⁺ calc. for C₉H₁₄ClN₂: 193.0895; found: 193.0898 |

Basic: How should researchers safely handle and dispose of this compound to minimize occupational hazards?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps to avoid inhalation .

- Waste Disposal:

- Emergency Measures:

- Skin contact: Rinse with water for 15 minutes; use polyethylene glycol for solvent-assisted decontamination.

- Inhalation: Move to fresh air; seek medical evaluation for respiratory irritation .

Advanced: How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Steric Hindrance Analysis:

- The tert-butyl group at position 4 creates steric bulk, reducing accessibility to the C6-chloro site. This slows NAS reactions with bulky nucleophiles (e.g., aryl amines).

- Experimental Design: Compare reaction rates with/without tert-butyl substituents. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify steric effects.

- Case Study: In a related pyrimidine derivative, tert-butyl substitution reduced reaction yields by 40% with 2-aminopyridine compared to unsubstituted analogs .

Q. Table 2: Steric Impact on Reaction Yield

| Nucleophile | Yield (with t-Bu) | Yield (without t-Bu) |

|---|---|---|

| Aniline | 55% | 92% |

| Piperidine | 68% | 89% |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Identify Variables:

- Purity: Impurities >2% (e.g., dechlorinated byproducts) may skew bioassays. Validate purity via HPLC before testing .

- Assay Conditions: Differences in solvent (DMSO vs. ethanol), concentration, or cell lines (e.g., HEK293 vs. HeLa) can alter activity.

- Case Study: A 2023 study found IC₅₀ values varied by 10-fold when tested in phosphate-buffered saline vs. serum-containing media due to protein binding .

- Recommendations:

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP-binding pockets. Account for tert-butyl’s hydrophobicity in scoring functions.

- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) with AMBER or GROMACS. Monitor RMSD fluctuations (<2 Å for stable complexes).

- Case Study: Docking of a related 6-chloropyrimidine into EGFR kinase (PDB: 1M17) showed the tert-butyl group stabilizes hydrophobic interactions in the back pocket, increasing binding affinity by 3 kcal/mol .

Basic: What are the optimal storage conditions to ensure long-term stability of this compound?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent sublimation or thermal degradation.

- Light Sensitivity: Protect from UV light using amber glass vials; degradation studies show >95% stability after 6 months in dark conditions .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the C-Cl bond, which can form 4-(tert-butyl)-6-hydroxy-2-methylpyrimidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.